
N-(1-Cyanocyclopropyl)-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Cyanocyclopropyl)-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide, also known as CPP-115, is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. GABA is an important neurotransmitter in the central nervous system, and its dysregulation has been implicated in various neurological disorders such as epilepsy, anxiety, and depression. CPP-115 has been studied for its potential therapeutic applications in these disorders.
Mechanism of Action
N-(1-Cyanocyclopropyl)-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, N-(1-Cyanocyclopropyl)-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide increases GABA levels in the brain, which can have a calming effect and reduce seizure activity.
Biochemical and Physiological Effects:
N-(1-Cyanocyclopropyl)-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide has been shown to increase GABA levels in the brain, which can have a variety of physiological effects. It can reduce seizure activity, alleviate symptoms of anxiety and depression, and reduce cocaine-induced dopamine release in the brain. N-(1-Cyanocyclopropyl)-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide has also been shown to have neuroprotective effects, as it can protect against glutamate-induced neurotoxicity.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-Cyanocyclopropyl)-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide in lab experiments is its potency and specificity as a GABA aminotransferase inhibitor. This allows for precise control over GABA levels in the brain and can help researchers better understand the role of GABA in neurological disorders. However, one limitation of using N-(1-Cyanocyclopropyl)-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide is its potential toxicity at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for research involving N-(1-Cyanocyclopropyl)-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide. One area of interest is its potential use in combination with other drugs for the treatment of neurological disorders. Another area of interest is its potential use in treating other conditions such as chronic pain and substance abuse. Additionally, further research is needed to better understand the long-term effects of N-(1-Cyanocyclopropyl)-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide on the brain and its potential for toxicity.
Synthesis Methods
N-(1-Cyanocyclopropyl)-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide can be synthesized through a multi-step process involving the reaction of cyclopropane carboxylic acid with 4-isopropylphenylmagnesium bromide, followed by a series of reactions with cyanogen bromide, ammonia, and acetic anhydride. The final product is obtained through recrystallization and purification.
Scientific Research Applications
N-(1-Cyanocyclopropyl)-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide has been extensively studied for its potential therapeutic applications in neurological disorders. It has been shown to increase GABA levels in the brain, which can reduce seizure activity and alleviate symptoms of anxiety and depression. N-(1-Cyanocyclopropyl)-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide has also been studied for its potential use in treating cocaine addiction, as it can reduce cocaine-induced dopamine release in the brain.
properties
IUPAC Name |
N-(1-cyanocyclopropyl)-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-11(2)12-3-5-13(6-4-12)14-9-15(14)16(20)19-17(10-18)7-8-17/h3-6,11,14-15H,7-9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVJRMYLKDBIFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC2C(=O)NC3(CC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-6-(3-methylbenzyl)-4-pyridin-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2853338.png)
![2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2853339.png)
amino}-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2853340.png)
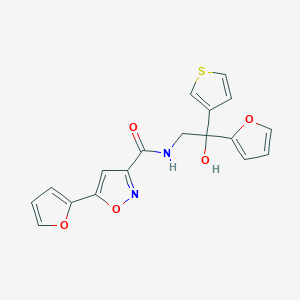

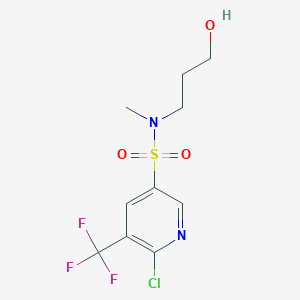

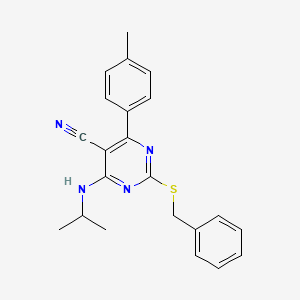
![N-(2-chlorobenzyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-({2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2853348.png)
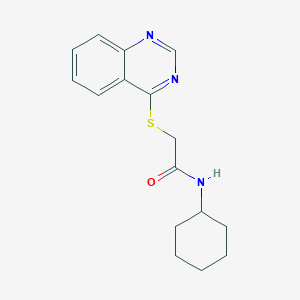
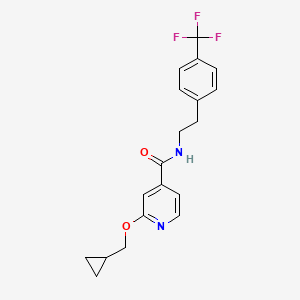
![N-(7-chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B2853356.png)